molecular formula C18H14NNaO5S B124331 Picomonosulfate sodium CAS No. 32500-19-9

Picomonosulfate sodium

Cat. No.: B124331
CAS No.: 32500-19-9
M. Wt: 379.4 g/mol
InChI Key: JHXGMACYSBECRB-UHFFFAOYSA-M
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Description

Picomonosulfate sodium, also known as sodium picosulfate, is a stimulant laxative used primarily for the treatment of constipation and for bowel cleansing before medical procedures such as colonoscopy. It is a prodrug that is metabolized in the colon to its active form, which stimulates bowel movements by increasing peristalsis.

Mechanism of Action

Target of Action

Picomonosulfate sodium, also known as Sodium picosulfate, is primarily used as a stimulant laxative . Its primary targets are the mucosa of the large intestine and the rectum . These targets play a crucial role in the regulation of bowel movements and water-electrolyte balance in the body .

Mode of Action

This compound works by inhibiting the absorption of water and electrolytes , and increasing their secretion into the intestinal lumen . It is hydrolyzed by a colonic bacterial enzyme, sulfatase 2, to form an active metabolite bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM), which acts directly on the colonic mucosa to stimulate colonic peristalsis .

Biochemical Pathways

It is known that the compound’s action involves thestimulation of peristalsis in the gut . This is likely to involve multiple signaling pathways that regulate muscle contraction and relaxation in the intestinal wall. The downstream effects include increased bowel movements and the facilitation of stool passage.

Pharmacokinetics

It is known that the compound is aprodrug , meaning it is metabolized in the body to produce its active form, BHPM . This process occurs in the colon, mediated by colonic bacteria .

Result of Action

The primary result of this compound’s action is the induction of bowel movements , which helps in the treatment of constipation and in the preparation of the colon for procedures like colonoscopy . It achieves this by increasing peristalsis in the gut, leading to the evacuation of the bowel .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain gut bacteria is necessary for the conversion of the compound into its active form . Additionally, the compound’s efficacy may be affected by the patient’s hydration status, as adequate fluid intake is necessary to prevent dehydration due to increased water secretion into the intestine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of picomonosulfate sodium typically involves the use of bisacodyl as a starting material. The process includes a hydrolysis reaction followed by a sulfating reaction. The hydrolysis reaction breaks down bisacodyl, and the subsequent sulfating reaction introduces the sulfate groups necessary to form this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process is designed to be simple and efficient, ensuring high purity of the final product. The production method meets the quality standards required by European and United States Pharmacopeia .

Chemical Reactions Analysis

Types of Reactions: Picomonosulfate sodium undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can lead to the formation of various oxidized products.

    Reduction: This reaction involves the gain of electrons and can convert this compound into different reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the chemical structure of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfoxides or sulfones, while reduction can yield sulfides .

Scientific Research Applications

Picomonosulfate sodium has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a model compound for studying reaction mechanisms.

    Biology: It is used to study the effects of laxatives on the gastrointestinal system and to investigate the metabolism of prodrugs.

    Medicine: It is used in clinical settings for bowel cleansing before procedures and for treating constipation.

    Industry: It is used in the pharmaceutical industry for the production of laxative formulations

Comparison with Similar Compounds

    Bisacodyl: Another stimulant laxative with a similar mechanism of action.

    Senna: A natural laxative that also stimulates bowel movements.

    Docusate: A stool softener that works differently by increasing the water content in the stool.

Uniqueness: Picomonosulfate sodium is unique in its specific mechanism of action as a prodrug that is activated in the colon. This targeted activation reduces systemic side effects and makes it particularly effective for bowel cleansing before medical procedures .

Properties

CAS No.

32500-19-9

Molecular Formula

C18H14NNaO5S

Molecular Weight

379.4 g/mol

IUPAC Name

sodium;[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] sulfate

InChI

InChI=1S/C18H15NO5S.Na/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)24-25(21,22)23;/h1-12,18,20H,(H,21,22,23);/q;+1/p-1

InChI Key

JHXGMACYSBECRB-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)OS(=O)(=O)O.[Na+]

SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)OS(=O)(=O)O.[Na+]

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+]

Synonyms

4-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol 1-(Hydrogen Sulfate) Sodium Salt (1:1);  _x000B_4,4’-(2-Pyridylmethylene)di-phenol Mono(hydrogen sulfate) Ester Monosodium Salt;  4-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol 1-(Hydrogen sulfate) Monosodium Salt

Origin of Product

United States

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